1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - 3832-97-1

1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Catalog Number: EVT-3269934
CAS Number: 3832-97-1
Molecular Formula: C12H10FNO3
Molecular Weight: 235.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly known as norfloxacin, is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. [] It is a broad-spectrum antibacterial agent, primarily effective against aerobic gram-negative bacteria. [] In scientific research, norfloxacin serves as a model compound for the development of novel fluoroquinolone derivatives with improved pharmacological properties and efficacy against resistant bacterial strains. [, , , , , , , ]

Synthesis Analysis
  • Reaction of 6,7-difluoro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with piperazine: This method involves the nucleophilic substitution of the fluorine atom at the 7-position of the quinolone ring by piperazine. [, ]
  • Multi-step synthesis from substituted anilines: This approach involves a series of reactions starting from substituted anilines, including N-ethylation, reaction with ortho-formic esters and Meldrum's acid, and intramolecular cyclization. []
  • Modification of existing fluoroquinolones: This strategy involves the chemical modification of existing fluoroquinolones like ciprofloxacin, introducing various substituents at different positions of the quinolone ring system to modulate its activity and pharmacological properties. [, , , , , ]
Molecular Structure Analysis
  • N-acylation: The secondary amine group of the piperazine ring can be acylated with various acyl chlorides or anhydrides, leading to the formation of amide derivatives. [, ]
  • N-alkylation: The piperazine nitrogen can be further alkylated with alkyl halides or other alkylating agents, providing access to diversely substituted derivatives. [, , ]
  • Condensation reactions: The carboxylic acid group can participate in condensation reactions with amines, alcohols, or hydrazines, yielding amides, esters, or hydrazides, respectively. [, , ]
  • Metal complexation: The carboxylate and carbonyl oxygen atoms of norfloxacin can act as ligands, forming coordination complexes with various metal ions. [, , , , , ]

These reactions highlight the versatility of the norfloxacin scaffold and its potential for developing novel antibacterial agents with improved properties. [, , , , , , , , , , ]

Mechanism of Action

1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid primarily exerts its antibacterial activity by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. [, , ] These enzymes are crucial for bacterial DNA replication, transcription, and repair. [, , ] The mechanism involves:

  • Binding to the enzyme-DNA complex: Norfloxacin binds to the DNA gyrase-DNA or topoisomerase IV-DNA complex, stabilizing the complex and preventing the religation of DNA strands. [, , ]
  • Formation of a stable ternary complex: This ternary complex formation leads to the accumulation of double-stranded DNA breaks, ultimately inhibiting bacterial DNA replication and cell death. [, , ]

The specific interactions between norfloxacin and the bacterial topoisomerase enzymes are influenced by the molecule's structure, particularly the substituents at the 1, 6, and 7 positions of the quinolone ring. [, , , , , , , ]

Physical and Chemical Properties Analysis
  • Appearance: 1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically appears as a pale yellow crystalline powder. []
  • Solubility: It is practically insoluble in water, sparingly soluble in ethanol, and slightly soluble in dimethylformamide. [, ]
  • Melting point: The melting point of norfloxacin is reported to be around 220-222 °C. []
  • pKa values: The molecule possesses two acidic protons, one from the carboxylic acid group (pKa ~ 6.2) and the other from the piperazine nitrogen (pKa ~ 8.5). []
  • UV-Vis absorption: Norfloxacin exhibits characteristic UV-Vis absorption maxima around 275-280 nm and 320-330 nm. [, , , ]
Applications
  • Model compound for novel antibiotic development: Norfloxacin serves as a lead compound for synthesizing new fluoroquinolone derivatives with improved antibacterial activity, pharmacokinetic properties, and efficacy against drug-resistant bacteria. [, , , , , , , ]
  • Investigating structure-activity relationships: Modifying the norfloxacin scaffold with various substituents provides valuable insights into the structure-activity relationships within the fluoroquinolone class of antibiotics. [, , , , , , , ]
  • Developing analytical methods: Studies have focused on developing and validating analytical techniques for the detection and quantification of norfloxacin and its metabolites in various matrices, including biological fluids, pharmaceutical formulations, and environmental samples. [, ]
Future Directions
  • Combatting antibiotic resistance: Developing novel norfloxacin derivatives with activity against multidrug-resistant bacteria is crucial for addressing the growing threat of antibiotic resistance. [, , , , , , , ]
  • Improving pharmacokinetic properties: Research efforts can focus on optimizing the pharmacokinetic profile of norfloxacin derivatives to achieve better oral bioavailability, longer half-lives, and improved tissue penetration. [, , , , ]
  • Exploring alternative mechanisms of action: Investigating norfloxacin derivatives with alternative mechanisms of action beyond topoisomerase inhibition could help circumvent existing resistance mechanisms and expand the therapeutic potential of this class of compounds. [, , ]
  • Developing novel drug delivery systems: Designing innovative drug delivery systems for norfloxacin and its derivatives could enhance their efficacy, reduce toxicity, and improve patient compliance. [, ]

5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (AS1842856)

Compound Description: AS1842856 is a potent, orally active, small-molecule inhibitor of the forkhead transcription factor forkhead box O1 (Foxo1) []. It effectively reduces glucose production by inhibiting the expression of gluconeogenic genes like glucose-6 phosphatase and phosphoenolpyruvate carboxykinase []. This compound significantly lowered fasting plasma glucose levels in diabetic db/db mice without affecting normal mice, making it a promising candidate for treating type 2 diabetes mellitus (T2DM) [].

1-Cyclopropyl-6-fluoro-4-oxo-7-{4-[2-(4-Substituted-Phenyl)-2-(Substituted)-Ethyl]-1-Piperazinyl}-1,4-Dihydroquinoline-3-Carboxylic Acid Derivatives

Compound Description: This series represents novel quinolone derivatives designed with increased bulk at the C-7 position of the main 6-fluoroquinolone scaffold []. These derivatives exhibited promising in vitro antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, including methicillin-resistant strains [].

6,7-Difluoro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Compound Description: This compound serves as a key starting material in the synthesis of 1-ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydroquinoline-3-carboxylic acid (Norfloxacin) [].

1‐Ethyl‐6‐fluoro‐7‐(4‐formylpiperazin‐1‐yl)‐4‐oxo‐1,4‐dihydroquinoline‐3‐carboxylic acid

Compound Description: This compound is a derivative of Norfloxacin, synthesized by formylation of Norfloxacin with N,N-dimethylformamide (DMF) [].

Ethyl 1-amino-4-oxo-1,4-dihydroquinoline-3-carboxylates

Compound Description: These compounds, specifically the 7-substituted derivatives (X = F, Cl, and 4-methylpiperazin-1-yl) are investigated for their reactivity with ketones to synthesize tricyclic 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids, a class of compounds with potential medicinal applications [].

References

[1] Yoshida M, et al. Discovery of Novel Forkhead Box O1 Inhibitors for Treating Type 2 Diabetes: Improvement of Fasting Glycemia in Diabetic db/db Mice. Diabetes. 2008 May;57(5):1290-8. [] Patel HM, et al. Design, Synthesis and Molecular Docking of 1-Cyclopropyl-6- Fluoro-4-Oxo-7-{4-[2-(4-Substituted-Phenyl)-2-(Substituted)-Ethyl] -1-Piperazinyl}-1,4-Dihydroquinoline-3-Carboxylic Acid as an Antimicrobial Agents. Pharmacophore. 2018;9(5):62-72.[3] Torii S, et al. A process for preparing the 1-ethyl-6-fluoro-4-oxo-7- (1-piperazinyl) -1,4-dihydroquinoline-3-carboxylic acid. ES Patent 2077914 A1, 1995.[4] Fun HK, et al. 1‐Ethyl‐6‐fluoro‐7‐(4‐formylpiperazin‐1‐yl)‐4‐oxo‐1,4‐dihydroquinoline‐3‐carboxylic acid. Acta Crystallographica Section E Structure Reports Online. 2006 May 1;62(6):o2235-6.[5] El-Taweel FMA, et al. Reactions of N-Aminoquinolones with Ketones: A New Approach to the Synthesis of Tricyclic 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acids. Journal of the Chinese Chemical Society. 2007 Aug 1;54(4):983-92.

Properties

CAS Number

3832-97-1

Product Name

1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

IUPAC Name

1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

InChI

InChI=1S/C12H10FNO3/c1-2-14-6-9(12(16)17)11(15)8-5-7(13)3-4-10(8)14/h3-6H,2H2,1H3,(H,16,17)

InChI Key

MGJXIOXOKWLZFS-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)O

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.